Cas no 2171323-25-2 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid
- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
- 2171323-25-2
- EN300-1548957
-
- インチ: 1S/C23H23F3N2O5/c1-13(10-20(29)28-19(11-21(30)31)23(24,25)26)27-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t13-,19?/m1/s1
- InChIKey: WXNATTJOVKAOOJ-BSOCMFCZSA-N
- ほほえんだ: FC(C(CC(=O)O)NC(C[C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 464.15590632g/mol
- どういたいしつりょう: 464.15590632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105Ų
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548957-0.05g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1548957-50mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 50mg |
$2306.0 | 2023-09-25 | ||
Enamine | EN300-1548957-1000mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 1000mg |
$2745.0 | 2023-09-25 | ||
Enamine | EN300-1548957-100mg |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 100mg |
$2415.0 | 2023-09-25 | ||
Enamine | EN300-1548957-0.5g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.5g |
$2635.0 | 2023-06-05 | ||
Enamine | EN300-1548957-0.1g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.1g |
$2415.0 | 2023-06-05 | ||
Enamine | EN300-1548957-0.25g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 0.25g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-1548957-5.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 5g |
$7961.0 | 2023-06-05 | ||
Enamine | EN300-1548957-1.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 1g |
$2745.0 | 2023-06-05 | ||
Enamine | EN300-1548957-10.0g |
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid |
2171323-25-2 | 10g |
$11805.0 | 2023-06-05 |
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acidに関する追加情報
Introduction to Compound CAS No. 2171323-25-2: 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic Acid
The compound with CAS number 2171323-25-2, known as 3-(3R)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluorobutanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the trifluorobutanoic acid component adds unique chemical properties that make this compound versatile for various applications.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure allows for precise control over molecular interactions, making it a valuable tool in the design of bioactive molecules. The Fmoc group, in particular, has been extensively studied for its role in peptide synthesis and protection during chemical reactions. Researchers have explored the use of this compound in creating novel peptide-based therapeutics, which could potentially target a wide range of diseases, including cancer and infectious disorders.
The trifluorobutanoic acid moiety in this compound contributes significantly to its stability and solubility properties. Fluorinated compounds are increasingly being investigated due to their unique physical and chemical characteristics. In this case, the trifluorobutanoic acid group enhances the molecule's ability to interact with biological systems, making it an attractive candidate for drug delivery systems and as a component in advanced materials.
From an analytical standpoint, the compound's structure presents both challenges and opportunities for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to study its molecular composition and reactivity. These studies have provided insights into the stereochemistry of the molecule, particularly around the chiral center at position 3R. Such detailed analysis is crucial for understanding how this compound interacts with other molecules in biological environments.
In terms of synthesis, this compound represents a sophisticated achievement in organic chemistry. The construction of the Fmoc group requires precise control over reaction conditions to ensure high yields and purity. Similarly, the introduction of the trifluorobutanoic acid moiety involves specialized techniques to maintain the integrity of the molecule during synthesis. These challenges underscore the importance of advanced synthetic methodologies in modern chemical research.
Looking ahead, the potential applications of this compound are vast. Its role as a building block in peptide synthesis could lead to breakthroughs in personalized medicine and targeted therapies. Additionally, its fluorinated components may find applications in imaging agents or as components in advanced polymers with unique properties.
In conclusion, CAS No. 2171323-25-2 represents a cutting-edge molecule with significant potential across multiple disciplines. Its complex structure and unique properties make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in shaping future advancements in chemistry and medicine.
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